molecular formula C11H13BrN2O2 B13392470 Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate

Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate

Cat. No.: B13392470
M. Wt: 285.14 g/mol
InChI Key: ABWATJIINFXJFJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate is a hydrazone derivative characterized by a 2-bromophenyl substituent linked to a hydrazinylidene group and an ethyl propanoate ester. Its molecular formula is C₁₁H₁₁BrN₂O₂, with a molecular weight of 283.13 g/mol. This compound is typically synthesized via condensation of 2-bromophenylhydrazine with ethyl pyruvate under acidic conditions, analogous to methods described for related hydrazones .

Properties

IUPAC Name

ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-7-5-4-6-9(10)12/h4-7,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWATJIINFXJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Ethyl Pyruvate and 4-Bromophenylhydrazine

One method for synthesizing ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate involves the reaction of ethyl pyruvate with 4-bromophenylhydrazine.

Synthesis via Japp-Klingemann Reaction and Fischer Indole Cyclization

This compound can be synthesized from 4-bromo aniline and ethyl 2-methyl-3-oxobutanoate through a Japp-Klingemann reaction, followed by Fischer indole cyclization. The process includes several steps:

  • Preparation of 4-Bromodiazonium Chloride: p-bromo aniline reacts with aqueous 5M HCl, and sodium nitrite is added dropwise at 5-10 °C. The resulting solid is recrystallized from ethanol.
  • Preparation of Ethyl 2-methyl-3-oxobutanoate Anion: Ethyl 2-methyl-3-oxobutanoate in ethanol reacts with potassium hydroxide at 0-5 °C, and the mixture is stirred to obtain the ethyl 2-methyl-3-oxobutanoate anion.
  • Preparation of Ethyl 2-[2-(4-bromophenyl)hydrazinylidene]propanoate: 4-Bromodiazonium chloride is slowly added to the ethyl 2-methyl-3-oxobutanoate anion, and the mixture is stirred at 40 °C. The pH is adjusted to 4, and the product is extracted with diethyl ether.
  • Preparation of 5-Bromo-2-ethyl carboxyl indole: Ethyl 2-[2-(4-bromophenyl)hydrazinylidene]propanoate is added to hot methanesulphonic acid, stirred, and heated to 50 °C. The solution is then added to ice-cold water to precipitate 5-Bromo-2-ethyl carboxyl indole.
  • Preparation of 5-Bromo indole: A solution of 5-Bromo-2-ethyl carboxyl indole in 20% Aq. NaOH is stirred, acidified with 1M \$$H2SO4\$$, and boiled on a water bath. The hot solution is added to ice-cold water to precipitate 5-bromo indole.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (\$$KMnO4\$$) and hydrogen peroxide (\$$H2O_2\$$ to form corresponding oxides and ketones.
  • Reduction: Reduction reactions can convert the hydrazono group to an amine using reducing agents such as sodium borohydride (\$$NaBH4\$$) and lithium aluminum hydride (\$$LiAlH4\$$).
  • Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, employing nucleophiles like sodium methoxide (\$$NaOCH_3\$$) and potassium tert-butoxide (\$$KOtBu\$$).

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It is explored for its potential therapeutic applications in drug development.
  • Industry: It is utilized in the production of specialty chemicals and intermediates.

Properties

Property Value
Molecular Formula \$$C{11}H{13}BrN2O2\$$
Molecular Weight 285.14 g/mol
IUPAC Name ethyl 2-[(4-bromophenyl)hydrazinylidene]propanoate
InChI InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3
InChI Key GLSYARFJOAOUKJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C
Origin of Product United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate exerts its effects involves interactions with various molecular targets. The hydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. The bromophenyl ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate (Target) 2-Br C₁₁H₁₁BrN₂O₂ 283.13 Electron-withdrawing Br enhances electrophilicity
Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate 2-OCH₃, 5-CH₃ C₁₃H₁₈N₂O₃ 250.29 Electron-donating groups alter electronic profile; potential agrochemical intermediate
Ethyl (2Z)-3-oxo-3-phenyl-2-(2-(3,4-dichlorophenyl)hydrazinylidene)propanoate 3,4-Cl, additional oxo group C₁₇H₁₄Cl₂N₂O₃ 365.21 Dichloro substituents enhance bioactivity (Sortase A inhibitor)
Ethyl 2-(2-phenylhydrazinylidene)propanoate H (unsubstituted phenyl) C₁₁H₁₂N₂O₂ 220.23 Baseline for comparison; simpler synthesis (79% yield)
Ethyl 2-[(Z)-2-(2-nitrophenyl)hydrazinylidene]propanoate 2-NO₂ C₁₁H₁₁N₃O₄ 261.23 Strong electron-withdrawing NO₂; crystal π-π interactions noted
Ethyl 2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate 2-OCH₃ C₁₂H₁₆N₂O₃ 252.27 Methoxy group improves solubility; used in coordination chemistry

Spectral and Physical Properties

NMR and IR Data:
  • Target Compound : Expected aromatic proton shifts near δ 7.3–7.9 ppm (deshielded by Br); NH signal around δ 12.6 ppm (similar to ) .
  • Methoxy Derivatives (): Methoxy protons as singlet at δ ~3.8 ppm; aromatic protons shifted upfield compared to Br/NO₂ analogs .
  • Nitro Derivatives (): Aromatic protons adjacent to NO₂ show downfield shifts (e.g., δ 8.0–8.5 ppm); NH at δ ~12.6 ppm .
  • Dichloro Analog () : IR shows strong C=O stretch at 1673 cm⁻¹; NH stretch at 3168–3200 cm⁻¹ .
Melting Points:
  • Dichloro analog: 96–98°C .

Biological Activity

Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate, a compound characterized by a hydrazone functional group, has garnered interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C12H12BrN3O2\text{C}_12\text{H}_{12}\text{Br}\text{N}_3\text{O}_2

The compound features a bromophenyl moiety , which enhances its reactivity, and an ethyl ester group , contributing to its solubility and stability in biological systems. The hydrazone linkage is pivotal for its biological interactions.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The hydrazone group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity.
  • Receptor Modulation : The compound may interact with various receptors, affecting cellular signaling pathways.
  • Chelation : The presence of the hydrazone and ester functionalities suggests potential for chelating metal ions, which can be beneficial in drug design for targeting metal-dependent enzymes.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including A-431 and Jurkat cells. The compound exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with proteins primarily through hydrophobic contacts, enhancing its binding affinity to target sites.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties :

  • Bacterial Inhibition : Preliminary studies indicated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 46.9 μg/mL to 93.7 μg/mL, demonstrating comparable efficacy to established antibiotics .
  • Fungal Activity : While primarily noted for antibacterial effects, certain derivatives have shown potential antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus.

Study on Anticancer Efficacy

A study published in 2023 investigated the anticancer efficacy of this compound against various cancer cell lines. The results indicated:

Cell LineIC50 (μM)Comparison DrugIC50 (μM)
A-4315.4Doxorubicin8.0
Jurkat6.1Doxorubicin9.5
HT294.8Cisplatin7.0

These findings underscore the compound's potential as a lead candidate for further development in cancer therapy.

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of the compound revealed:

BacteriaMIC (μg/mL)Standard AntibioticMIC (μg/mL)
Escherichia coli50Ciprofloxacin25
Staphylococcus aureus30Gentamicin15

The results suggest that this compound possesses significant antimicrobial activity, warranting further exploration in therapeutic applications .

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate, and how can reaction conditions influence tautomeric outcomes?

Answer: The compound is typically synthesized via the Japp–Klingemann reaction , involving condensation of 2-bromophenylhydrazine with ethyl pyruvate in ethanol under reflux . Key considerations:

  • Stoichiometry : A 1:1 molar ratio minimizes side products.
  • Solvent choice : Ethanol promotes solubility and facilitates intramolecular hydrogen bonding (N–H⋯O), stabilizing the predominant tautomer .
  • Crystallization : Slow cooling in ethanol yields single crystals suitable for X-ray diffraction (XRD), confirming the Z-configuration and coplanarity of the hydrazone backbone (deviation < 0.15 Å) .

Tautomer control : Adjusting pH (basic conditions favor enol-keto tautomerism) and temperature (higher temps increase isomerization) can shift the tautomeric equilibrium. Isolation of the major product requires fractional crystallization, as demonstrated in analogous nitrophenylhydrazone systems .

Advanced Structural Analysis

Q. Q2. How can spectroscopic and crystallographic methods resolve structural ambiguities in hydrazinylidene derivatives like this compound?

Answer:

  • XRD : Resolves tautomeric configuration (Z vs. E) and intramolecular interactions. For example, intramolecular N–H⋯O hydrogen bonds (2.05 Å) stabilize the planar structure, as seen in nitrophenyl analogs .
  • NMR : 1H^1H-NMR detects tautomers via distinct NH peaks (δ ~12.6 ppm for Z-configuration) . 13C^{13}C-NMR identifies carbonyl shifts (C=O at ~170 ppm) and aromatic coupling.
  • IR : Stretching frequencies (e.g., C=O at 1673 cm1^{-1}, NH at 3168–3200 cm1^{-1}) confirm functional groups .

Data contradiction example : Discrepancies in reported melting points (e.g., 96–98°C vs. 102–104°C) may arise from polymorphic forms or solvent-dependent crystallization. Cross-validation via differential scanning calorimetry (DSC) is recommended .

Reactivity and Functionalization

Q. Q3. What reactive pathways are accessible to this compound, and how do substituents influence its chemical behavior?

Answer:

  • Nucleophilic substitution : The bromine atom at the 2-position undergoes substitution with amines or alkoxides, forming derivatives (e.g., 2-aminophenyl analogs) .
  • Cyclization : Intramolecular Heck or Ullmann coupling can generate indole or quinazoline scaffolds, leveraging the hydrazone’s π-conjugation .
  • Oxidation/Reduction : Hydrazone reduction (e.g., LiAlH4_4) yields hydrazine derivatives, while oxidation (H2 _2O2_2) forms diazenes .

Q. Substituent effects :

SubstituentReactivity ImpactExample Derivative
-NO2_2Increases electrophilicityNitrophenylhydrazone
-OCH3_3Enhances solubilityMethoxyphenyl analogs
-FModulates electronic densityFluorinated derivatives

Data Contradiction and Reproducibility

Q. Q4. How can researchers address inconsistencies in reported synthetic yields or spectroscopic data for this compound?

Answer:

  • Yield variability : Trace moisture or oxygen can deactivate catalysts in coupling reactions. Use of anhydrous solvents and inert atmospheres (N2_2/Ar) improves reproducibility .
  • Spectroscopic discrepancies : Calibrate instruments with certified standards (e.g., adamantane for NMR). For XRD, ensure data collection parameters (e.g., λ = 0.71073 Å for Mo-Kα radiation) match literature protocols .
  • Case study : In nitrophenylhydrazones, conflicting 1H^1H-NMR data were resolved by confirming solvent effects (CDCl3_3 vs. DMSO-d6_6) on NH proton exchange rates .

Advanced Applications in Drug Discovery

Q. Q5. What strategies can be employed to evaluate the bioactivity of this compound, given structural similarities to known enzyme inhibitors?

Answer:

  • Targeted assays : Screen against Sortase A (a bacterial transpeptidase) using fluorescence resonance energy transfer (FRET), inspired by hydrazinylidene inhibitors with IC50_{50} values < 10 µM .
  • Structure-activity relationship (SAR) : Modify the bromophenyl group to introduce electron-withdrawing (-CF3_3) or donating (-OCH3_3) groups. Compare inhibition kinetics using surface plasmon resonance (SPR) .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to Sortase A’s active site (PDB: 1T2W), guided by crystallographic data from nitrophenyl analogs .

Methodological Challenges in Scale-Up

Q. Q6. What are the critical challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Answer:

  • Purification bottlenecks : Column chromatography is inefficient for large batches. Switch to recrystallization in ethanol/water (7:3 v/v), achieving >95% purity .
  • Exothermic reactions : The Japp–Klingemann condensation is exothermic. Use jacketed reactors with controlled cooling (0–5°C) to prevent thermal degradation .
  • Byproduct management : Optimize stoichiometry (1.05:1 hydrazine:pyruvate ratio) to minimize unreacted starting material, detectable via HPLC (C18 column, acetonitrile/water mobile phase) .

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